molecular formula C12H14ClN3O B1443741 5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride CAS No. 1403775-97-2

5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1443741
CAS No.: 1403775-97-2
M. Wt: 251.71 g/mol
InChI Key: XLGMMSKKEXXHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride” is a chemical compound with the molecular formula C12H14ClN3O and a molecular weight of 251.71 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c1-8-3-2-4-9(5-8)11-14-12(16-15-11)10-6-13-7-10;/h2-5,10,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGMMSKKEXXHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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